BMI1 Promoter Inhibition: Superior Potency Among a Diverse Set of Natural Products
Wallichoside was identified as the most potent BMI1 promoter inhibitor among seven structurally diverse natural compounds isolated from Beaumontia murtonii and Eugenia operculata, demonstrating an IC50 of 0.093 μM, which is approximately 247-fold more potent than the least active compound in the set (IC50 23.0 μM) and 2.5-fold more potent than the next most active compound, a cardenolide (IC50 ~0.23 μM) [1].
| Evidence Dimension | BMI1 Promoter Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.093 μM |
| Comparator Or Baseline | Six other isolated compounds (cardenolides and triterpenoids); IC50 range 0.093 - 23.0 μM |
| Quantified Difference | ~247-fold range; Wallichoside is the most potent |
| Conditions | 293T human embryonic kidney cells; cell-based luciferase reporter gene assay |
Why This Matters
This high potency for a validated CSC target, directly compared to other natural products in the same assay, supports its selection for studies focused on BMI1-dependent pathways over less potent alternatives.
- [1] Kaneta Y, Arai MA, Ishikawa N, Toume K, Koyano T, Kowithayakorn T, Chiba T, Iwama A, Ishibashi M. Identification of BMI1 Promoter Inhibitors from Beaumontia murtonii and Eugenia operculata. J Nat Prod. 2017;80(6):1853-1859. View Source
